molecular formula C7H7NO5S B2916587 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid CAS No. 2137572-07-5

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B2916587
CAS No.: 2137572-07-5
M. Wt: 217.2
InChI Key: OVMOBCKYMMMKDP-UHFFFAOYSA-N
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Description

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a pyridine derivative followed by oxidation and carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1H-pyridine-3-carboxylic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    5-Methyl-2-oxo-1H-pyridine-3-carboxylic acid: Similar structure but without the sulfonyl group, affecting its solubility and biological activity.

    5-Methylsulfonyl-2-oxo-1H-pyridine:

Uniqueness

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMOBCKYMMMKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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